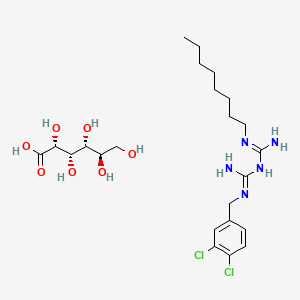
Olanexidine gluconate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Olanexidine, also known as OPB-2045G, was approved by Pharmaceuticals and Medical Devices Agency of Japan (PMDA) on Jul 03, 2015. Olanexidine gluconate is an antiseptic/disinfectant compound with potent bactericidal activity against Gram-negative and Gram-positive bacteria, for use in preparing patients for surgery and preventing of postoperative bacterial infections. Oanexidine probably binds to the cell membrane and disrupts membrane integrity and that its bacteriostatic and bactericidal effects are caused by irreversible leakage of intracellular components. At relatively high concentrations, olanexidine aggregates cells by denaturing proteins.
Applications De Recherche Scientifique
Disinfection in General Surgery
Olanexidine gluconate is a newly developed solution for skin disinfection, particularly effective in general surgery. A study comparing single and double application of the solution in preventing surgical site infections (SSI) in patients undergoing general surgery showed no significant difference in SSI incidence between groups receiving single or double applications. This indicates that a single application of Olanedine is sufficient for general surgery disinfection (Yamamoto et al., 2020).
Bactericidal Effects and Mechanism of Action
Olanexidine gluconate, a new monobiguanide compound, demonstrates bactericidal activity, particularly against Gram-positive cocci, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci. Its mechanism of action involves disrupting cell membranes, enhancing membrane permeability, and, at higher concentrations, denaturing proteins (Hagi et al., 2015).
Environmental Disinfectant for Viruses
Olanexidine gluconate has been investigated for its potential as an environmental disinfectant against enveloped viruses. It shows immediate virucidal activity and maintains effectiveness even after drying on surfaces, suggesting its potential in infection control of enveloped viruses (Imai et al., 2021).
Use in Cardiovascular Catheterization
A study on the use of Olanexidine gluconate in cardiovascular catheterization compared its safety and usefulness to povidone-iodine, suggesting that Olanedine could be a new option for disinfection in cardiovascular procedures (Matsumoto et al., 2021).
Orthopaedic Surgery Applications
In orthopaedic surgery, Olanexidine gluconate was found to have a similar efficacy to povidone-iodine in preventing surgical-site infections, with no significant difference observed in infection rates. However, it showed a higher rate of adverse skin reactions (Asukai et al., 2019).
In Vitro Bactericidal Activity
Olanexidine gluconate exhibits fast-acting bactericidal activity against various bacteria, mycobacteria, and fungi, except for Burkholderia cepacia and Mycobacterium spp. This broad-spectrum activity makes it useful for preventing a wide range of infectious diseases (Seyama et al., 2019).
Propriétés
Numéro CAS |
799787-53-4 |
|---|---|
Nom du produit |
Olanexidine gluconate |
Formule moléculaire |
C23H39Cl2N5O7 |
Poids moléculaire |
568.493 |
Nom IUPAC |
1-[N'-[(3,4-dichlorophenyl)methyl]carbamimidoyl]-2-octylguanidine;(2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanoic acid |
InChI |
InChI=1S/C17H27Cl2N5.C6H12O7/c1-2-3-4-5-6-7-10-22-16(20)24-17(21)23-12-13-8-9-14(18)15(19)11-13;7-1-2(8)3(9)4(10)5(11)6(12)13/h8-9,11H,2-7,10,12H2,1H3,(H5,20,21,22,23,24);2-5,7-11H,1H2,(H,12,13)/t;2-,3-,4+,5-/m.1/s1 |
Clé InChI |
LIJONMBDWKFOLT-IFWQJVLJSA-N |
SMILES |
CCCCCCCCN=C(N)NC(=NCC1=CC(=C(C=C1)Cl)Cl)N.C(C(C(C(C(C(=O)O)O)O)O)O)O |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>2 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
OPB-2045G; OPB 2045G; OPB2045G; OPB-2045; OPB 2045; OPB2045; Olanexidine Gluconate |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




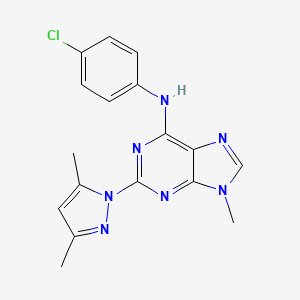

![8-Azabicyclo(3.2.1]octane, 3-(3,4-dichlorophenyl)-2-(methoxymethyl)-8-methyl-, (1R,2R,3S,5S)-](/img/structure/B609651.png)
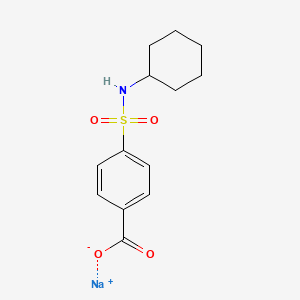
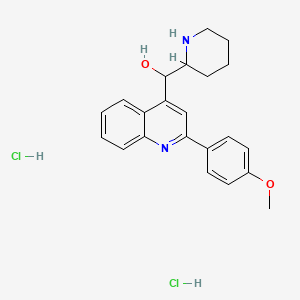
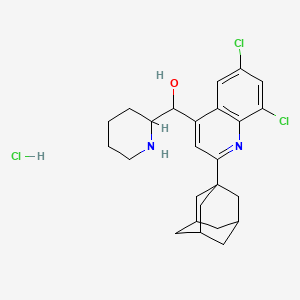
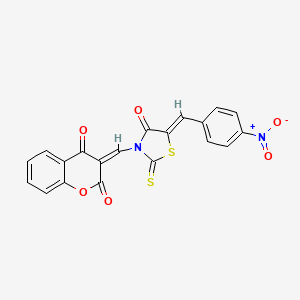
![4-(5-Anilino-5,5a,6,8,8a,9-hexahydro-[2]benzofuro[6,5-f][1,3]benzodioxol-9-yl)-2,6-dimethoxyphenol](/img/structure/B609661.png)

